

# Comparative study of lanthanum zirconate and gadolinium zirconate coatings

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A Comparative Guide to **Lanthanum Zirconate** and Gadolinium Zirconate Coatings for High-Temperature Applications

For researchers and scientists in materials science and engineering, particularly those focused on the development of advanced thermal barrier coatings (TBCs), the choice of material is critical for enhancing the efficiency and durability of gas turbines and other high-temperature systems. Among the promising next-generation TBC materials, **lanthanum zirconate** (La<sub>2</sub>Zr<sub>2</sub>O<sub>7</sub>) and gadolinium zirconate (Gd<sub>2</sub>Zr<sub>2</sub>O<sub>7</sub>) have garnered significant attention due to their excellent high-temperature stability and low thermal conductivity compared to the conventional yttria-stabilized zirconia (YSZ).[1][2][3][4] This guide provides an objective comparison of the performance of these two pyrochlore-structured ceramics, supported by experimental data and detailed methodologies.

## **Performance Comparison at a Glance**

Both **lanthanum zirconate** (LZ) and gadolinium zirconate (GZ) offer substantial improvements over YSZ, especially for applications exceeding 1200°C.[2][5] They exhibit remarkable phase stability up to their melting points and possess lower thermal conductivity.[3][4] However, they also present challenges, including lower coefficients of thermal expansion (CTE) and fracture toughness compared to YSZ, which can impact their thermomechanical fatigue life.[6][7]

## **Quantitative Performance Data**



The following tables summarize key performance metrics for La<sub>2</sub>Zr<sub>2</sub>O<sub>7</sub> and Gd<sub>2</sub>Zr<sub>2</sub>O<sub>7</sub> coatings, primarily when applied by atmospheric plasma spray (APS). It is important to note that properties can vary significantly based on the deposition method, microstructure, and porosity of the coating.

Table 1: Thermal and Mechanical Properties

Property	Lanthanum Zirconate (La <sub>2</sub> Zr <sub>2</sub> O <sub>7</sub> )	Gadolinium Zirconate (Gd <sub>2</sub> Zr <sub>2</sub> O <sub>7</sub> )	YSZ (for reference)
Crystal Structure	Pyrochlore	Pyrochlore/Defect Fluorite	Tetragonal (t')
Melting Point (°C)	~2300[8]	~2300	~2680[9]
Thermal Conductivity (W/m·K at 1000°C)	0.5 - 1.5 (as-sprayed vs. heat-treated)[2][5]	0.35 - 1.0 (as-sprayed vs. heat-treated)[2][5]	0.9 - 1.2 (10-15% porosity)[9]
Coefficient of Thermal Expansion (CTE) (10 <sup>-6</sup> /K)	9.0 - 10.0[7]	~10.4[10]	~11.0[9]
Hardness (HV <sub>0.2</sub> ) (kgf/mm²)	180 - 220[2]	320 - 450[2]	-
Fracture Toughness	Lower than YSZ[7][11]	Lower than YSZ[12]	Higher than LZ and GZ

Table 2: Performance in Simulated Service Conditions



Performance Metric	Lanthanum Zirconate (La <sub>2</sub> Zr <sub>2</sub> O <sub>7</sub> )	Gadolinium Zirconate (Gd <sub>2</sub> Zr <sub>2</sub> O <sub>7</sub> )	Key Observations
Thermal Cycling Lifetime	Generally lower than YSZ when used as a single layer due to CTE mismatch.[11] Performance improves in double- layer systems with a YSZ bond coat.[7]	Similar to LZ, performance is enhanced in double-layer configurations. [13]	Failure is often driven by thermal expansion mismatch with the metallic substrate and bond coat.
Erosion Resistance	Lower than YSZ due to lower fracture toughness.[11]	Generally considered to have lower erosion resistance than YSZ. [12][14]	The cubic phase of zirconates has lower fracture toughness than the tetragonal phase of YSZ.[14]
Phase Stability	Stable pyrochlore structure up to its melting point.[3][8]	Can exhibit a defect fluorite structure after plasma spraying, which is also stable at high temperatures.[2]	Both materials offer superior phase stability at temperatures above the operational limit of YSZ.

# **Experimental Protocols**

Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of TBC materials. Below are representative methodologies for key performance tests, synthesized from common practices and relevant standards such as those from ASTM International.

# Thermal Conductivity Measurement (Laser Flash Method - ASTM E1461)

The laser flash method is a widely used technique to determine the thermal diffusivity of TBCs, from which thermal conductivity can be calculated.[1][15]



#### 1. Sample Preparation:

- Free-standing ceramic disks are prepared by depositing the coating onto a substrate and then chemically removing the substrate and bond coat.
- The resulting disk (typically 12.5 mm in diameter) is ground to create flat and parallel surfaces.[10]
- The thickness of the sample is measured precisely.
- To enhance absorption of the laser pulse and emission for the detector, a thin layer of graphite is often applied to both surfaces of the specimen.
- 2. Experimental Setup:
- The sample is placed in a furnace that allows for testing at various temperatures.
- A high-intensity, short-duration laser pulse is directed at one face of the sample.
- An infrared (IR) detector is focused on the opposite face to measure the transient temperature rise.
- 3. Procedure:
- The sample is heated to the desired test temperature and allowed to stabilize.
- A laser pulse is fired, and the temperature rise on the rear face is recorded as a function of time.
- The thermal diffusivity ( $\alpha$ ) is calculated from the thickness of the sample (L) and the time it takes for the rear face to reach half of its maximum temperature rise ( $t_1/2$ ), using the formula:  $\alpha = 0.1388 * L^2 / t_1/2$ .
- The thermal conductivity (k) is then calculated using the equation:  $k = \alpha * \rho * C_p$ , where  $\rho$  is the density and  $C_p$  is the specific heat capacity of the material, which are measured separately.[15]

# **Thermal Cycling Fatigue Testing**



Thermal cycling tests are designed to simulate the heating and cooling cycles experienced by components in a gas turbine, inducing thermomechanical fatigue.[4]

- 1. Sample Preparation:
- Coatings are applied to a standardized substrate material (e.g., Inconel superalloy) with a suitable bond coat.
- Specimen geometry can be disc-shaped or rectangular.[16]
- 2. Experimental Setup:
- A high-temperature furnace or a burner rig is used for heating.[17]
- A compressed air system is used for rapid cooling.[17]
- Automated systems are employed to move the samples between the heating and cooling zones.
- 3. Procedure:
- A thermal cycle typically consists of a heating phase, a dwell period at a high temperature (e.g., 1100°C to 1400°C), and a cooling phase.[17][18]
- A common cycle might involve 5-10 minutes of heating and dwelling, followed by 2-3 minutes
  of forced air cooling to near room temperature.[17]
- The samples are periodically inspected (e.g., visually or with acoustic emission) for signs of failure, such as spallation or delamination of the coating.
- The number of cycles to failure is recorded as the thermal cycling lifetime.

## Solid Particle Erosion Resistance Testing (ASTM G76)

This test evaluates the ability of a coating to resist material loss when impacted by a stream of abrasive particles.[19][20]

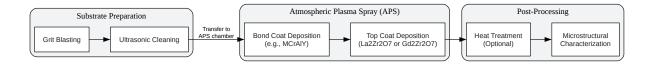
1. Sample Preparation:



- The coating is applied to a substrate of a standardized size.
- The surface of the coating is cleaned prior to testing.
- 2. Experimental Setup:
- An erosion test rig that can propel erodent particles at a controlled velocity, temperature, and impact angle.[6][21]
- Common erodents include alumina (Al<sub>2</sub>O<sub>3</sub>) or silica (SiO<sub>2</sub>) particles of a specific size distribution.[6][21]
- 3. Procedure:
- The sample is weighed before the test.
- The sample is mounted in the test rig at a specified impact angle (e.g., 30°, 60°, 90°).[6][21]
- The sample is exposed to a stream of erodent particles at a defined velocity (e.g., 100 to 300 m/s) and temperature for a set duration.
- After the test, the sample is cleaned and weighed again to determine the mass loss.
- The erosion rate is typically reported as the mass loss of the coating divided by the total mass of the erodent particles that impacted the sample.

# Visualizing Experimental and Logical Frameworks

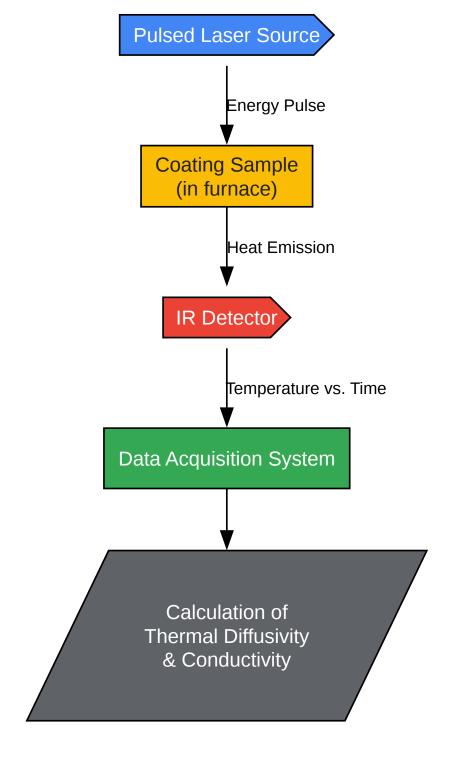
To further clarify the processes and relationships involved in the study of these coatings, the following diagrams are provided.



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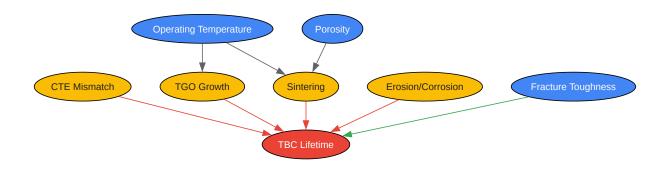
A typical workflow for the deposition of thermal barrier coatings using Atmospheric Plasma Spray (APS).



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Schematic of the Laser Flash Analysis (LFA) method for measuring thermal conductivity.





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Key factors influencing the operational lifetime of thermal barrier coatings.

### Conclusion

Both **lanthanum zirconate** and gadolinium zirconate represent a significant advancement in thermal barrier coating technology, offering the potential for higher operating temperatures and improved engine efficiencies. Gadolinium zirconate generally exhibits slightly lower thermal conductivity in its as-sprayed state compared to **lanthanum zirconate**.[2][5] However, La<sub>2</sub>Zr<sub>2</sub>O<sub>7</sub> coatings can undergo phase transitions during heat treatment that may lead to a more significant increase in thermal conductivity.[2]

The primary drawbacks for both materials are their lower coefficient of thermal expansion and fracture toughness compared to YSZ, which can compromise their thermal cycling lifetime and erosion resistance.[7][11][12] Current research efforts are focused on mitigating these issues through the development of multi-layered or functionally graded coatings, often incorporating a more ductile and CTE-matched YSZ layer to improve overall durability.[7][18] The choice between La<sub>2</sub>Zr<sub>2</sub>O<sub>7</sub> and Gd<sub>2</sub>Zr<sub>2</sub>O<sub>7</sub> will ultimately depend on the specific operating conditions and the balance of properties required for the intended application. For applications where minimizing heat transfer is the absolute priority, Gd<sub>2</sub>Zr<sub>2</sub>O<sub>7</sub> may hold a slight advantage. However, further research into optimizing the microstructure and composition of both materials is necessary to fully realize their potential as next-generation thermal barrier coatings.

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